6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFXPSLZADQSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290714 | |
| Record name | TCMDC-123470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58481-39-3 | |
| Record name | 58481-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-123470 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isobutylamine, methylamine, and appropriate pyrimidine precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Substituent Effects: N1 Groups: Isobutyl (target) vs. cyclopropyl () or methyl () alters steric bulk and solubility. The isobutyl group in the target compound improves organic-phase solubility compared to smaller substituents. C6 Functionality: Amino groups enable nucleophilic reactions, while aryl-substituted amines () introduce π-π stacking interactions in biological targets.
- Synthetic Flexibility : The target compound’s isobutyl group facilitates regioselective reactions in multi-step syntheses, as seen in the formation of pyrimido[4,5-d]pyrimidines .
Key Observations:
- Target Compound’s Role : Primarily a synthetic intermediate rather than a direct therapeutic agent. Its derivatives (e.g., trione 77) may exhibit biological activity but require further functionalization.
- Contrast with Bioactive Analogues :
Key Observations:
- Safety: Amino and methyl groups generally confer low acute toxicity, but handling requires precautions against irritation (e.g., gloves, ventilation).
- Stability : Isobutyl and cyclopropyl groups may enhance metabolic stability compared to smaller alkyl chains .
Biological Activity
6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's unique structure, featuring specific substitutions, may confer distinct chemical and biological properties that warrant detailed investigation.
- IUPAC Name : 6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
- Molecular Formula : C9H15N3O2
- Molecular Weight : 197.23 g/mol
- CAS Number : 58481-39-3
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include binding to enzymes or receptors, leading to alterations in cellular processes such as metabolism and proliferation.
Antiproliferative Effects
Research has indicated that compounds related to pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Amino-1-isobutyl-3-methylpyrimidine | HeLa | <10 | Antimetabolic and alkylating properties |
| Related pyrimidine derivatives | MCF-7 | 0.01 | CDK inhibition and apoptosis induction |
| 5-(2-chloroethyl)-2,4-dichloropyrimidine | NCI-H460 | 4.24 | DNA alkylation leading to G2/M arrest |
The compound has shown promising results in inhibiting the growth of tumor cells at concentrations lower than 10 µM in some studies, suggesting its potential as an anticancer agent .
Enzyme Inhibition
Pyrimidine derivatives often act as enzyme inhibitors. For example, some studies have indicated that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Anticancer Activity : In a study exploring the antiproliferative effects of various pyrimidine derivatives, 6-amino-1-isobutyl-3-methylpyrimidine was evaluated alongside other structurally related compounds. It demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicative of effective growth inhibition .
- Mechanistic Insights : Another study focused on the mechanism by which these compounds exert their effects revealed that they could induce DNA damage through alkylation processes. This was particularly noted with compounds that have reactive substituents capable of forming covalent bonds with DNA .
Research Applications
The biological activity of this compound positions it as a valuable candidate for further research in drug development. Its potential applications include:
- Anticancer Therapeutics : Due to its antiproliferative properties.
- Enzyme Inhibitors : As a lead compound for developing inhibitors targeting specific kinases involved in cancer progression.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
